molecular formula C9H9F3O3 B1647403 2-[4-(Trifluoromethoxy)phenoxy]ethanol

2-[4-(Trifluoromethoxy)phenoxy]ethanol

Cat. No. B1647403
M. Wt: 222.16 g/mol
InChI Key: SCDMIAUXJRMTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethoxy)phenoxy]ethanol is a useful research compound. Its molecular formula is C9H9F3O3 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9F3O3

Molecular Weight

222.16 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]ethanol

InChI

InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4,13H,5-6H2

InChI Key

SCDMIAUXJRMTPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCO)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1OCCO)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-trifluoromethoxyphenol (8.9 g, 50.2 mmol) was dissolved in DMF and treated with (2-bromoethoxy)(tert-butyl)dimethylsilane (16.81 g, 70.3 mmol) followed by Cs2CO3 (17.99 g, 55.2 mmol). The reaction mixture was heated to 60° C. for 3 hrs. The reaction was quenched with water and hexane was added. The two layers were separated, and the aqueous phase was further extracted twice with hexane. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The resulting residue was used without further purification. The residue was dissolved in acetonitrile (100 mL) and treated with triethylamine trihydrofluoride (20.23 g, 125 mmol) the mixture was left to stir at RT for 3 hrs. TLC (10% EtOAc in hexane) showed the reaction was complete. Quenched with water (150 mL) and added ether (1000 mL). The organic layer was washed with brine, dried (Na2SO4) filtered and concentrated in vacuo. The residue was purified by silica gel chromatography. The eluting solvent was 0-20% EtOAc in hexanes. 9.7 g of the title product was isolated.
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8.9 g
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16.81 g
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Cs2CO3
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17.99 g
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20.23 g
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